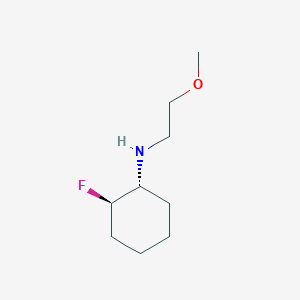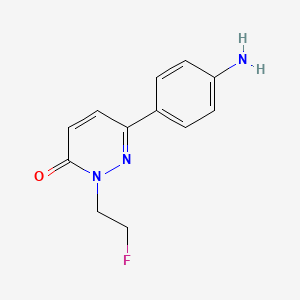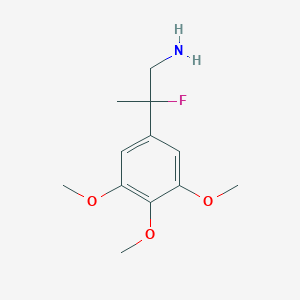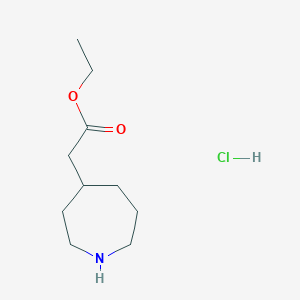
(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine
Übersicht
Beschreibung
“(1R,2R)-2-{[bis(2-methoxyethyl)amino]methyl}cyclohexan-1-amine” is a molecule that contains a total of 45 bonds. There are 17 non-H bonds, 8 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 2 ethers (aliphatic) .
Molecular Structure Analysis
The molecular structure of “(1R,2R)-2-{[bis(2-methoxyethyl)amino]methyl}cyclohexan-1-amine” includes a six-membered cyclohexane ring, a primary aliphatic amine, a tertiary aliphatic amine, and two aliphatic ethers .Wissenschaftliche Forschungsanwendungen
Spectral and Photochemical Properties
Research on related bichromophoric anthracenes demonstrates investigations into spectral and photochemical properties, where compounds undergo intramolecular cycloaddition and cycloreversion reactions. These studies are foundational for understanding the photophysics of complex molecular systems, potentially including fluoro-cyclohexanamines (Y. Mori & K. Maeda, 1997).
Chiral Derivatizing Agents
Another application area is the use of chiral derivatizing agents for the indirect separation of chiral amino acids, as demonstrated by (1R,2R)- and (1S,2S)-N-[(2-isothiocyanato)cyclohexyl]-6-methoxy-4-quinolinylamide, showcasing how derivatives of similar compounds can be employed for enantiomeric separation of amino acids and chiral amines (O. P. Kleidernigg & W. Lindner, 1998).
Synthesis and Characterization
Research into the synthesis and absolute configuration determination of related fluorinated compounds provides a framework for understanding how such compounds can be developed and characterized for further application in scientific research, such as serving as chiral derivatizing agents or intermediates in organic synthesis (S. Hamman, 1989).
Application in Catalysis
Studies on chromium(III) amino-bis(phenolato) complexes in the copolymerization of cyclohexene oxide and carbon dioxide highlight the potential catalytic applications of related compounds. These studies offer insight into how fluoro-cyclohexanamine derivatives could play a role in catalysis, particularly in polymer production (Katalin Devaine-Pressing et al., 2015).
Fluorination Methods
Research into mild intramolecular fluoro-cyclisation of benzylic alcohols and amines to afford fluorinated heterocycles showcases innovative methods of introducing fluorine into organic molecules, which could be applicable for synthesizing or modifying the structure of "(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine" (Dixit Parmar & M. Rueping, 2014).
Wirkmechanismus
Target of Action
The compound is a cyclohexanamine derivative. Cyclohexanamines are a class of organic compounds containing a cyclohexane ring where one or more carbon atoms are replaced by an amine group . The targets of cyclohexanamine derivatives can vary widely depending on their specific structures and functional groups.
Mode of Action
The mode of action of cyclohexanamine derivatives can also vary widely. Some might interact with biological receptors or enzymes, while others might interact with cell membranes or other cellular structures .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules or ions .
Eigenschaften
IUPAC Name |
(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO/c1-12-7-6-11-9-5-3-2-4-8(9)10/h8-9,11H,2-7H2,1H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVDJEKHTRZGTB-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN[C@@H]1CCCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492377.png)
![(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B1492378.png)


![Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride](/img/structure/B1492386.png)
![Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride](/img/structure/B1492387.png)
![4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1492388.png)



![N-[2-(4-bromophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1492395.png)
![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dihydrochloride](/img/structure/B1492397.png)
